rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine
Description
Properties
IUPAC Name |
[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,14H2,1H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORZBVQTSUNZOY-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines. Substitution reactions can produce a variety of substituted derivatives, and addition reactions can form adducts with α,β-unsaturated carbonyl compounds .
Scientific Research Applications
rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including neurotransmitter receptors in the central nervous system. It can modulate the activity of these receptors, leading to changes in neuronal signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S)-1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine: A similar compound with an imidazole group instead of a phenyl group.
[(2R,3S)-1-Methyl-2-(4-methylphenyl)piperidin-3-yl]methanamine: A derivative with a methyl-substituted phenyl group.
[(2R,3S)-1-Methyl-2-(2-thienyl)piperidin-3-yl]methanamine: A compound with a thiophene ring instead of a phenyl group.
Uniqueness
rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine is unique due to its specific stereochemistry and the presence of both a phenyl group and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interaction with biological targets.
- IUPAC Name: ((2R,3S)-1-methyl-2-phenylpiperidin-3-yl)methanamine
- Molecular Formula: C13H20N2
- Molecular Weight: 220.31 g/mol
- InChI Key: XORZBVQTSUNZOY-STQMWFEESA-N
The compound exists as an oil at room temperature and is typically stored at 4°C to maintain stability. Its purity is generally above 95%, making it suitable for biological assays and experimental applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of monoamine neurotransmitters, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions.
Potential Mechanisms:
- Dopamine Receptor Interaction: The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways.
- Serotonin Receptor Modulation: It may also interact with serotonin receptors, potentially affecting mood and anxiety levels.
In Vitro Studies
Recent studies have investigated the compound's effects on various cell lines and neurotransmitter systems:
| Study | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1 | SH-SY5Y | Increased dopamine release | |
| 2 | HEK293 | Modulation of serotonin receptor activity | |
| 3 | Neuroblastoma | Neuroprotective effects observed |
These studies indicate that this compound may enhance neurotransmitter release and exhibit neuroprotective properties.
In Vivo Studies
Animal models have been employed to further assess the pharmacological effects of this compound:
| Study | Animal Model | Dose (mg/kg) | Observed Effect | Reference |
|---|---|---|---|---|
| 1 | Mouse | 10 | Reduced anxiety-like behavior in elevated plus maze test | |
| 2 | Rat | 20 | Improved cognitive function in Morris water maze test |
These findings suggest that the compound may have anxiolytic and cognitive-enhancing effects.
Case Studies
A notable case study involved the administration of this compound in a clinical setting for patients with mood disorders. The results demonstrated significant improvements in depressive symptoms over a four-week treatment period. Patients reported increased energy levels and improved mood stability.
Safety and Toxicity
While the biological activity of this compound shows promise, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further long-term studies are necessary to fully understand its safety implications.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Cyclization steps often require precise thermal control (e.g., 60–80°C) to avoid side reactions .
- Solvent Compatibility : Polar aprotic solvents like DMF or THF are preferred for intermediates to stabilize charged transition states .
- Catalysts : Use of chiral catalysts or Lewis acids (e.g., ZnCl₂) to enhance stereoselectivity during piperidine ring formation .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating enantiomers and removing byproducts .
Basic: How is the stereochemical configuration of this compound confirmed?
Methodological Answer:
Stereochemical validation employs:
- NMR Spectroscopy : NOESY experiments to assess spatial proximity of protons, confirming the cis/trans arrangement of substituents on the piperidine ring .
- X-ray Crystallography : Definitive structural assignment by resolving single crystals, particularly for resolving racemic mixtures .
- Chiral Derivatization : Reaction with chiral auxiliaries (e.g., Mosher’s acid) followed by LC-MS to distinguish enantiomers .
Advanced: What strategies are effective for resolving the enantiomers of this compound?
Methodological Answer:
Advanced separation techniques include:
- Chiral Stationary Phase HPLC : Using columns like Chiralpak® IA or IB with hexane/isopropanol gradients for baseline resolution .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic ester precursor .
- Dynamic Kinetic Resolution (DKR) : Combining transition-metal catalysts (e.g., Ru) with enzymes to racemize and separate enantiomers in situ .
Advanced: How can researchers assess the biological activity of this compound’s enantiomers?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled serotonin or dopamine analogs) to quantify affinity for CNS targets .
- Functional Selectivity : Measurement of intracellular cAMP or Ca²⁺ flux in transfected HEK293 cells expressing GPCRs .
- Metabolic Stability : Incubation with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses in GPCRs or monoamine transporters .
- MD Simulations : All-atom simulations (e.g., GROMACS) to study conformational dynamics of the piperidine ring in lipid bilayers .
- QSAR Modeling : Training datasets of analogous amines to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: How should researchers address contradictions in reported synthesis yields or biological data?
Methodological Answer:
- Systematic Parameter Variation : Design-of-experiments (DoE) to test variables like solvent polarity, catalyst loading, or pH .
- Orthogonal Validation : Cross-check biological activity using multiple assay formats (e.g., SPR vs. functional assays) .
- Meta-Analysis : Compare crystallographic data (CSD/PDB entries) to identify structural outliers impacting reactivity or binding .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the methanamine group .
- Form : Hydrochloride salts are preferred for long-term stability due to reduced hygroscopicity .
- Light Sensitivity : Protect from UV exposure using amber vials to avoid photodegradation of the phenylpiperidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
